3,4,5-trimethoxy-N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE is a complex organic compound featuring a trimethoxyphenyl group, a benzimidazole moiety, and a benzamide structure. This compound is of interest due to its potential pharmacological properties and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Trimethoxyphenyl Group:
Formation of the Benzamide Structure: The final step involves the formation of the benzamide linkage, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. The benzimidazole moiety may interact with various proteins, affecting their function and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C24H29N3O4/c1-16(2)15-27-19-10-7-6-9-18(19)26-22(27)11-8-12-25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h6-7,9-10,13-14H,1,8,11-12,15H2,2-5H3,(H,25,28) |
InChI Key |
UGSQFIRMNNKXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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